Structural Elucidation and Analytical Profiling of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride
Structural Elucidation and Analytical Profiling of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride
Executive Summary
As the landscape of synthetic chemistry and forensic analysis evolves, the precise characterization of beta-keto phenethylamine derivatives becomes paramount. 2-Isopropylamino-1-phenyl-ethanone hydrochloride (CAS 38506-97-7) is a critical synthetic intermediate and analytical reference standard. Structurally, it consists of an acetophenone core substituted at the alpha-carbon with an isopropylamine moiety.
This whitepaper provides an in-depth technical guide to its physicochemical properties, synthetic causality, and analytical workflows. By establishing self-validating protocols and grounding our methodologies in established chemical principles, this document serves as an authoritative resource for researchers, analytical chemists, and drug development professionals.
Physicochemical Profiling & Structural Elucidation
Understanding the baseline physicochemical properties of a molecule is the first step in designing robust analytical and synthetic workflows. The free base of 2-(isopropylamino)acetophenone is an oily liquid prone to oxidative degradation [1]. To ensure long-term stability, gravimetric accuracy, and analytical reproducibility, the compound is universally handled as a hydrochloride salt[2].
The quantitative data below outlines the expected spectroscopic and physical parameters used to validate the structural integrity of the synthesized or procured standard.
Table 1: Physicochemical and Spectroscopic Parameters
| Parameter | Value / Description | Analytical Causality & Logic |
| Chemical Formula | C₁₁H₁₆ClNO | Derived from the free base (C₁₁H₁₅NO) + HCl. |
| Molecular Weight | 213.71 g/mol | Confirms complete stoichiometric salt formation[2]. |
| Exact Mass[M+H]⁺ | 178.1226 m/z | Primary target for High-Resolution Mass Spectrometry (HRMS). |
| ¹H NMR (D₂O): -CH₃ | ~1.35 ppm (doublet, 6H) | Upfield shift typical of alkyl methyls on the isopropyl group. |
| ¹H NMR (D₂O): -CH₂- | ~4.60 ppm (singlet, 2H) | Highly deshielded by the adjacent carbonyl and protonated amine. |
| FTIR: C=O Stretch | ~1695 cm⁻¹ | Strong absorption characteristic of aryl ketones. |
| FTIR: N-H Stretch | 2700 - 2950 cm⁻¹ (broad) | Broadness confirms the presence of the amine hydrochloride salt network. |
Synthetic Pathways & Mechanistic Causality
The synthesis of 2-isopropylamino-1-phenyl-ethanone relies on a classic bimolecular nucleophilic substitution (Sₙ2). The protocol below does not merely list steps; it explains the thermodynamic and kinetic rationale behind each choice.
Workflow Rationale
The reaction utilizes a 1:2.5 molar ratio of 2-bromoacetophenone to isopropylamine [3]. The causality here is critical: the excess isopropylamine acts not only as the nucleophile but also as a sacrificial acid scavenger. As the Sₙ2 displacement proceeds, hydrobromic acid (HBr) is liberated. Without an excess of the amine base, HBr would protonate the remaining unreacted isopropylamine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.
Following the formation of the free base, anhydrous hydrogen chloride (HCl) gas is introduced in a diethyl ether solvent system. The anhydrous environment is mandatory; the presence of water would lead to the competitive hydrolysis of the alpha-aminoketone or the formation of a hygroscopic hydrate, thereby compromising the purity of the final crystalline salt.
Caption: Synthetic pathway of 2-Isopropylamino-1-phenyl-ethanone HCl via SN2 substitution.
Self-Validating Analytical Protocols: LC-MS/MS
To ensure absolute trustworthiness in forensic or pharmacokinetic quantification, the analytical method must be a self-validating system. The following LC-MS/MS protocol incorporates internal quality control gates to automatically flag matrix effects or system instability.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standardization
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Action: Dissolve 1.0 mg of the hydrochloride salt in 10 mL of LC-MS grade Methanol:Water (50:50 v/v). Spike the solution with 10 ng/mL of a deuterated internal standard (IS), such as Acetophenone-d5.
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Causality: The 50:50 organic/aqueous ratio ensures complete dissolution of the polar salt while maintaining compatibility with the initial mobile phase. The IS acts as a self-validating metric, correcting for ionization fluctuations and matrix-induced ion suppression.
Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a superficially porous particle (SPP) C18 column (2.1 x 100 mm, 2.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 8 minutes.
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Causality: SPP morphology restricts the diffusion path of the analyte, minimizing longitudinal diffusion and mass transfer resistance. This yields ultra-sharp peaks. The 0.1% Formic acid serves a dual purpose: it masks residual surface silanols to prevent peak tailing of the basic secondary amine, and it provides an abundant proton source for ESI+ ionization.
Step 3: ESI+ Ionization and MS/MS Acquisition
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Action: Operate in positive electrospray ionization (ESI+) mode. Isolate the precursor ion at m/z 178.1 and apply a collision energy (CE) of 20 eV.
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Causality: The highly basic secondary amine readily accepts a proton to form the [M+H]⁺ ion. The 20 eV CE is thermodynamically optimized to cleave the alpha-carbon bond, yielding a characteristic acylium product ion (m/z 105.0) for definitive structural confirmation.
Step 4: Data Validation Gate
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Action: Analyze a solvent blank preceding the sample. Ensure the IS peak area variance is <5% across the batch.
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Causality: The blank confirms zero carryover. If the IS fluctuates >5%, the self-validating system automatically flags the run for spray instability, preventing the reporting of false quantitative data.
Caption: Self-validating LC-MS/MS analytical workflow for structural confirmation.
Pharmacological Context & Structural Logic
From a drug development perspective, 2-isopropylamino-1-phenyl-ethanone provides a fascinating case study in structure-activity relationships (SAR). It shares a core scaffold with both the cathinone class of stimulants (e.g., N-isopropylcathinone) [4] and phenylethanolamine adrenergic agents (like isoproterenol).
However, the specific structural modifications dictate its unique interaction profile:
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Lack of Alpha-Methyl Group: Unlike true cathinones, it lacks the alpha-methyl group, classifying it strictly as a beta-keto phenethylamine. This reduces its steric shielding against monoamine oxidase (MAO) degradation.
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N-Isopropyl Substitution: The bulky N-isopropyl group typically diminishes direct alpha-adrenergic agonism while enhancing beta-adrenergic affinity or acting as a steric block at monoamine transporters.
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Beta-Ketone vs. Beta-Hydroxyl: The presence of the beta-ketone (instead of the beta-hydroxyl found in isoproterenol) significantly reduces direct receptor activation, shifting the molecule's profile from a direct agonist to a potential neuromodulator or synthetic precursor.
Caption: Structure-activity relationship (SAR) logic for the sympathomimetic scaffold.
References
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Fisher Scientific. "2-(Isopropylamino)acetophenone hydrochloride". Available at: [Link]
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PubChem, National Institutes of Health. "3,4-Methylenedioxy-N-isopropylcathinone | CID 85710942". Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Clorhidrato de 2-(Isopropilamino)acetofenona, 98 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 3. 2-Bromo-1-phenylethanol | 199343-14-1 | Benchchem [benchchem.com]
- 4. 3,4-Methylenedioxy-N-isopropylcathinone | C13H17NO3 | CID 85710942 - PubChem [pubchem.ncbi.nlm.nih.gov]
